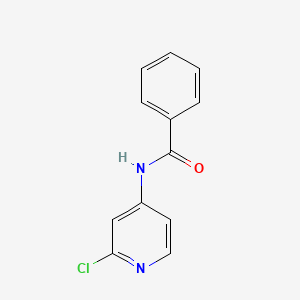

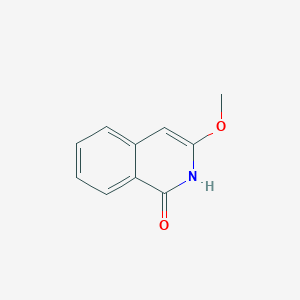

3-methoxy-2H-isoquinolin-1-one

Übersicht

Beschreibung

3-methoxy-2H-isoquinolin-1-one is a chemical compound with the linear formula C10H9NO2 . It is a type of isoquinolin-1(2H)-one, which are important nitrogen-heterocyclic compounds having versatile biological and physiological activities .

Synthesis Analysis

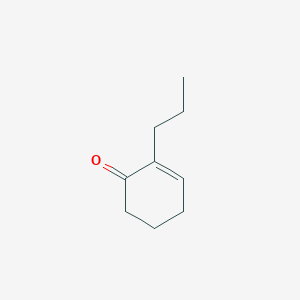

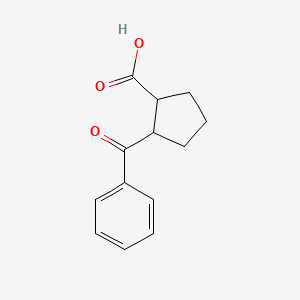

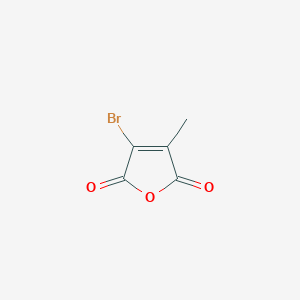

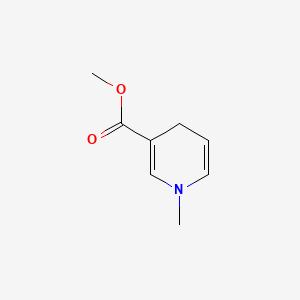

The general protocol for the synthesis of isoquinolin-1(2H)-ones, including 3-methoxy-2H-isoquinolin-1-one, involves direct intramolecular C–H/N–H functionalization under metal-free conditions . This process can rapidly synthesize polycyclic six-, seven- and eight-membered N-heterocycles from available amides .Chemical Reactions Analysis

Isoquinolin-1(2H)-ones can be synthesized through inter-/intramolecular annulation protocols of unsaturated hydrocarbons with nitrogen-containing reaction partners . This process involves the activation of aryl C–H and aryl C–X (X = halogen) bonds, as well as N–H or N–O bonds .Physical And Chemical Properties Analysis

The molecular weight of 3-methoxy-2H-isoquinolin-1-one is 175.18 g/mol . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Naturally Occurring Isoquinoline Alkaloids

Isoquinoline alkaloids, including derivatives like 3-methoxy-2H-isoquinolin-1-one, have been isolated from different plant species and exhibit a broad spectrum of biological activities. These compounds have shown significant antimicrobial, antibacterial, antitumor, and other pharmacological activities. The structure-activity relationships (SAR) of these alkaloids suggest new possible applications in drug discovery, emphasizing their potential as leads for new therapeutic agents (Dembitsky, Gloriozova, & Poroikov, 2015).

Synthesis and Application in Therapeutics

The synthesis methodologies for isoquinoline derivatives, including 3-methoxy-2H-isoquinolin-1-one, have been explored for their application in developing drugs like papaverine. These methods involve various chemical reactions showcasing the synthetic versatility of isoquinoline derivatives for pharmaceutical applications (Luk’yanov, Onoprienko, & Zasosov, 1972).

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives demonstrate a wide range of biological potentials, including anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial activities. Their importance in modern therapeutics is significant, serving as a foundation for the development of novel low-molecular-weight inhibitors for pharmacotherapeutic applications (Danao et al., 2021).

Nucleic Acid-Binding and Drug Design

Isoquinoline alkaloids, including derivatives, show immense potential in binding to nucleic acids, which is crucial for drug design targeting various diseases. Their ability to interact with DNA and RNA highlights the therapeutic potential of these compounds in anticancer properties and other biological activities, setting a foundation for future drug discovery (Bhadra & Kumar, 2012).

Antioxidant Applications

The antioxidant applications of isoquinoline derivatives have been explored, with studies indicating their efficacy in protecting valuable polyunsaturated fatty acids in fish meal and other applications. This emphasizes their role as antioxidants and potential in various industrial and pharmacological fields (de Koning, 2002).

Wirkmechanismus

Safety and Hazards

While specific safety data for 3-methoxy-2H-isoquinolin-1-one was not found, it’s generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar chemical compounds . Personal protective equipment should be used, and the area should be well-ventilated .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-methoxy-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-9-6-7-4-2-3-5-8(7)10(12)11-9/h2-6H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBOHUIYVCEVLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxyisoquinolin-1(2H)-one | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyridine, 2-bromo-6-[(methylsulfonyl)methyl]-](/img/structure/B3146083.png)

![3-(3-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3146093.png)

![4-([(3-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoic acid](/img/structure/B3146165.png)